molecular formula C23H29NO4 B11773177 Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11773177
M. Wt: 383.5 g/mol
InChI Key: JHTCGWUJAVRISI-UHFFFAOYSA-N
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Description

Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 2-methoxyphenyl group at position 4, methyl groups at positions 2 and 7, and an isopropyl ester at position 3 . Its synthesis likely follows Hantzsch-like multicomponent reactions, as seen in analogs (e.g., β-keto ester condensations) .

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

propan-2-yl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO4/c1-13(2)28-22(26)19-14(3)24-16-11-23(4,5)12-17(25)21(16)20(19)15-9-7-8-10-18(15)27-6/h7-10,13,20,24H,11-12H2,1-6H3

InChI Key

JHTCGWUJAVRISI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reaction conditions can also be tailored to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as bromine or nitronium ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ester Group Variations

  • Isopropyl vs. The cyclohexyl ester in Compound 4 introduces greater steric bulk, which may restrict conformational flexibility or target binding.

Substituent Position and Electronic Effects

  • 2-Methoxyphenyl vs. 4-(Methoxycarbonyl)phenyl: The main compound’s ortho-methoxy group is electron-donating, while Compound 1’s para-methoxycarbonyl group is electron-withdrawing . This difference could alter the quinoline ring’s electron density, affecting reactivity or interactions with biological targets.
  • Hydroxyl vs. Methoxy Groups : Compound 2’s 3-hydroxyphenyl and Compound 4’s 4-hydroxy-3-methoxyphenyl substituents introduce hydrogen-bonding capacity, which may enhance solubility or target affinity compared to the main compound’s methoxy group.

Additional Substituents

  • Pyrazolyl Moieties : Pyrazolyl-substituted analogs in Compound 5 exhibit antihypertensive activity, suggesting that heterocyclic substitutions at position 4 can significantly modulate bioactivity.

Research Findings and Hypotheses

  • Biological Activity : Pyrazolyl-substituted analogs (Compound 5) demonstrate antihypertensive effects , implying that the main compound’s 2-methoxyphenyl group may confer distinct target selectivity.
  • Antioxidant Potential: Compound 4’s 4-hydroxy-3-methoxyphenyl substituent resembles vanillin’s structure, suggesting possible antioxidant properties—a hypothesis requiring experimental validation.

Biological Activity

Isopropyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound exhibits a variety of biological activities that make it a candidate for potential therapeutic applications. Its molecular formula is C23H29NO4, with a molecular weight of approximately 383.5 g/mol.

Pharmacological Properties

The compound has shown promise in several pharmacological studies due to its potential anti-inflammatory and anticancer properties. Some key findings regarding its biological activity include:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammatory mediators such as prostaglandins. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its unique structure allows it to interact with biological targets effectively .

The mechanism of action of this compound involves:

  • Target Interaction : The methoxy substitution in its structure enhances its electronic properties, potentially increasing its reactivity and interaction with specific biological targets.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the quinoline ring can significantly affect its potency and selectivity towards biological targets.

Compound VariationMolecular FormulaKey FeaturesBiological Activity
Isopropyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateC28H30ClNOContains chlorine substituent; potential anticancer activityAnticancer
Methyl 4-isopropyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateC17H25NO3Simpler structure; lower molecular weightLower bioactivity
Isopropyl 4-(4-methoxycarbonyl)phenyl)-2-amino derivativesC23H27NO6Contains amino group; explored for different biological activitiesVaries by substitution

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammation markers when administered at specific dosages compared to control groups. This supports its potential as a therapeutic agent for diseases characterized by chronic inflammation.

Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer activity of this compound against various cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity underscores its potential as a lead compound for further drug development aimed at targeted cancer therapies.

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